molecular formula C15H17N3O2 B14404962 N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea CAS No. 85707-91-1

N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea

Cat. No.: B14404962
CAS No.: 85707-91-1
M. Wt: 271.31 g/mol
InChI Key: UTYTZWBXGBDAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea is an organic compound with a complex structure that includes both dimethylamino and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea typically involves the reaction of 4-(dimethylamino)aniline with 2-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Dissolving 4-(dimethylamino)aniline in an appropriate solvent such as dichloromethane.
  • Adding 2-hydroxyphenyl isocyanate to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
  • Isolating the product through filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production of N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Dimethylamino)phenyl]-N,N-diphenylurea: Similar structure but with diphenyl groups instead of hydroxyphenyl.

    4-(Dimethylamino)phenyldiphenylphosphine: Contains a phosphine group instead of a urea linkage.

Uniqueness

N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea is unique due to the presence of both dimethylamino and hydroxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

85707-91-1

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(2-hydroxyphenyl)urea

InChI

InChI=1S/C15H17N3O2/c1-18(2)12-9-7-11(8-10-12)16-15(20)17-13-5-3-4-6-14(13)19/h3-10,19H,1-2H3,(H2,16,17,20)

InChI Key

UTYTZWBXGBDAOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.